(+)-Nortrachelogenin
Overview
Description
Synthesis Analysis
- Synthesis Process : The synthesis of (+)-Nortrachelogenin involves α-hydroxylation of α,β-dibenzyl-γ-butyrolactones, which are lignans of synthetic origin. This process establishes the required absolute configuration for the compound (Khamlach, Dhal, & Brown, 1989).
Molecular Structure Analysis
- Molecular Structure : The molecular structure of (+)-Nortrachelogenin has been established as 8(R), 8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9, 9'). This structure was determined based on spectroscopic evidence and comparison with its enantiomer, (-)-nortrachelogenin (Kato, Hashimoto, & Kidokoro, 1979).
Chemical Reactions and Properties
- Chemical Behavior : (+)-Nortrachelogenin exhibits various pharmacological activities, including effects on the central nervous system. It has been found to produce depression in animal models (Kato, Hashimoto, & Kidokoro, 1979).
Physical Properties Analysis
- Physical Characteristics : Detailed physical properties specific to (+)-Nortrachelogenin have not been prominently discussed in the available literature.
Chemical Properties Analysis
Biological Activities : (+)-Nortrachelogenin has shown anti-inflammatory properties in studies involving murine macrophages and mouse models. It effectively inhibited the production of inflammatory factors, suggesting its potential for development in anti-inflammatory treatments (Laavola et al., 2016).
Antifungal Properties : The compound has also demonstrated antifungal properties, particularly against pathogenic fungi, by inducing apoptosis through mitochondrial dysfunction and disruption of the cytoplasmic membrane (Lee, Woo, & Lee, 2016).
Scientific Research Applications
Anti-Inflammatory and Pain Relief : It reduces paw inflammation in mice and inhibits the production of inflammatory factors, suggesting its potential as an anti-inflammatory agent (Laavola et al., 2016).
Fibrosis Treatment : The compound suppresses alternative macrophage activation and ameliorates bleomycin-induced fibrosis, indicating a therapeutic potential in treating fibrosing conditions (Pemmari et al., 2018).
Antifungal, Antimitotic, and Anti-HIV Properties : It has been identified as an antifungal, antimitotic, and anti-HIV-1 agent from Wikstroemia indica (Hu et al., 2000).
Antibacterial Effects : (+)-Nortrachelogenin exerts antibacterial effects by disrupting the cytoplasmic membrane, showing potential for antibiotic drug development (Lee et al., 2015).
Cancer Research : It has demonstrated inhibitory effects on various tumor cells, such as PC-3, SGC, and NB-4, indicating its potential use in cancer therapy (Xueyua, 2013).
Central Nervous System Effects : Studies have shown that (+)-nortrachelogenin produces depression in rabbits, suggesting effects on the central nervous system (Kato et al., 1979).
Antileukemic Properties : It is a major antileukemic constituent in Wikstroemia indica, known for its antitumor properties (Lee et al., 1981).
Safety And Hazards
This would involve a review of the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies into its mechanism of action.
properties
IUPAC Name |
(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBJWXLODLDRH-JLTOFOAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Nortrachelogenin | |
CAS RN |
61521-74-2 | |
Record name | (+)-Nortrachelogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wikstromol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WIKSTROMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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